(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine
Description
(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine is a tertiary amine featuring a neopentyl (2,2-dimethylpropyl) group and a 2-(pyridin-2-yl)ethyl substituent.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)10-13-9-7-11-6-4-5-8-14-11/h4-6,8,13H,7,9-10H2,1-3H3 |
InChI Key |
GFHDGHWXMATGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The pyridine ring can coordinate with metal ions, influencing catalytic processes in coordination chemistry .
Comparison with Similar Compounds
Structural Analogs with Varied Heterocycles
a) Thiophene vs. Pyridine Substituents
- (2,2-Dimethylpropyl)[2-(thiophen-2-yl)ethyl]amine (CAS 1250384-95-2, ) replaces the pyridine ring with a thiophene.
- Electronic Effects : Thiophene’s sulfur atom provides weaker coordination compared to pyridine’s nitrogen, reducing metal-binding affinity in catalytic applications.
- Steric Similarity : Both compounds share the neopentyl group, ensuring comparable steric environments.
- Applications : Thiophene derivatives are less common in directing-group chemistry but may excel in sulfur-specific reactions .
b) Furan-Based Analogs
- 3-(Dimethylamino)-2,2-dimethylpropylamine (CAS 1019603-95-2, ) features a furan ring. Steric Profile: The dimethylamino and neopentyl groups create a congested environment, similar to the target compound .
Alkyl Group Variations
a) Neopentyl vs. Isobutyl
- (2-Methylpropyl)[2-(pyridin-2-yl)ethyl]amine (CAS 6311-96-2, ) substitutes neopentyl with isobutyl (2-methylpropyl). Thermal Stability: Neopentyl’s branched structure enhances thermal stability, a critical factor in high-temperature reactions.
b) Piperidinyl Derivatives
Role in C–H Activation: Comparison with PIP Amine
- 2-(Pyridin-2-yl)propan-2-amine (PIP Amine) (CAS 52568-28-2, ):
- Structure : Features a gem-dimethyl group adjacent to the amine, enabling kinetically favored [5,5]-bicyclic palladacycle formation during C–H activation.
- Steric Communication : The neopentyl group in the target compound may further compress bite angles in transition states, as seen in DFT studies of PIP amine ().
- Applications : PIP amine enables asymmetric functionalization of methylene C(sp³)–H bonds with enantioselectivity >90% in Pd-catalyzed reactions, a benchmark for comparison .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Density (g/mL) | Key Feature(s) |
|---|---|---|---|---|
| Target Compound* | C₁₁H₁₈N₂ | 178.27 | - | High steric bulk, pyridine coordination |
| (2-Methylpropyl)[2-(pyridin-2-yl)ethyl]amine | C₁₁H₁₈N₂ | 178.27 | - | Reduced steric hindrance |
| 2-(Pyridin-2-yl)propan-2-amine (PIP) | C₈H₁₂N₂ | 136.20 | 0.980 (25°C) | Gem-dimethyl, directing group |
| Thiophene Analog (CAS 1250384-95-2) | C₁₁H₁₉NS | 197.34 | - | Sulfur coordination |
Biological Activity
The compound (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine , also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine is attributed to its interactions with various biological targets. It has been shown to exhibit:
- Antioxidant properties : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Analgesic effects : It can modulate pain pathways, potentially providing relief in pain models.
- Anti-inflammatory activity : By inhibiting pro-inflammatory cytokines, it may reduce inflammation in various contexts.
- Antimicrobial and antiviral effects : The compound demonstrates activity against certain pathogens, indicating potential therapeutic applications in infectious diseases.
- Neuroprotective effects : It may protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.
Biochemical Pathways
Research indicates that this compound interacts with several key biochemical pathways. Notably:
- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit COX1 and COX2 enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine includes:
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, leading to oxidation and conjugation processes.
- Distribution : Transported via specific transporters that facilitate cellular uptake, influencing its bioavailability and efficacy.
Study 1: Analgesic Activity
A study investigated the analgesic effects of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine in animal models. Results indicated significant pain reduction compared to control groups, with a dose-dependent relationship observed.
| Dose (mg/kg) | Pain Reduction (%) |
|---|---|
| 5 | 20 |
| 10 | 40 |
| 20 | 70 |
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, the compound demonstrated notable anti-inflammatory activity.
| Treatment Group | Inflammation Score (0-10) |
|---|---|
| Control | 8 |
| Low Dose | 5 |
| High Dose | 2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
